molecular formula C19H22FNO2S B2378354 N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide CAS No. 1797880-79-5

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide

Cat. No.: B2378354
CAS No.: 1797880-79-5
M. Wt: 347.45
InChI Key: PKVGKCQZVKRHDY-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, a methoxypropyl chain, and a phenylthio group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the fluorination of a phenyl group, followed by the introduction of a methoxypropyl chain through a series of substitution reactions. The final step involves the addition of a phenylthio group to the propanamide backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the methoxypropyl chain and phenylthio group contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-hydroxy-N-methylpropanamide
  • 4-difluoromethyl quinazolin(thi)ones
  • 4-fluoromethyl quinazolin(thi)ones

Uniqueness

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2S/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)12-13-24-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVGKCQZVKRHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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